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Compound of Interest

Compound Name: Mtppa

Cat. No.: B15559255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MTPPA, with the CAS number 70991-61-6, is the racemic form of 2-[4-(3-methyl-2-

thienyl)phenyl]propionic acid. Its dextrorotatory enantiomer, known as M-5011, is a potent non-

steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory,

analgesic, and antipyretic properties in preclinical studies.[1] This technical guide provides a

comprehensive overview of the chemical and physical properties of MTPPA, detailed

experimental protocols for its biological evaluation, and an analysis of its mechanism of action.

Chemical and Physical Properties
MTPPA is a propionic acid derivative with a thiophene moiety. While extensive experimental

data on the physicochemical properties of the racemic mixture is limited in publicly available

literature, some computed properties and data for the active enantiomer provide valuable

insights.
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Property Value Source

Chemical Name
2-[4-(3-methyl-2-

thienyl)phenyl]propionic acid

CAS Number 70991-61-6

Molecular Formula C₁₄H₁₄O₂S [2]

Molecular Weight 246.33 g/mol [2]

Solubility Soluble in DMSO

Storage Store at -20°C

Computed XLogP3 3.7 [2]

Computed pKa Not available

Experimental Melting Point Not available

Experimental Boiling Point Not available

Synthesis
A detailed, publicly available, step-by-step synthesis protocol specifically for 2-[4-(3-methyl-2-

thienyl)phenyl]propionic acid (CAS 70991-61-6) is not readily found in the surveyed literature.

However, the general synthesis of 2-arylpropionic acids is well-established and typically

involves the following key steps, as illustrated in the workflow below. The synthesis of related

compounds often utilizes a Friedel-Crafts acylation or similar coupling reactions to form the

carbon skeleton, followed by steps to introduce the propionic acid moiety.
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General Synthesis Workflow for 2-Arylpropionic Acids

Starting Materials
(e.g., 3-methylthiophene and a phenyl derivative)

Coupling Reaction
(e.g., Friedel-Crafts Acylation or Suzuki Coupling)

Intermediate Formation

Introduction of Propionic Acid Moiety
(e.g., via Grignard reaction with CO2 or other methods)

2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (MTPPA)

Click to download full resolution via product page

Caption: Generalized synthetic route for 2-arylpropionic acids like MTPPA.

Biological Activity and Mechanism of Action
MTPPA, particularly its dextrorotatory enantiomer M-5011, exhibits potent anti-inflammatory,

analgesic, and antipyretic activities. Its primary mechanism of action is the inhibition of

cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins,

important mediators of inflammation, pain, and fever.[1]

Anti-inflammatory, Analgesic, and Antipyretic Effects
Studies have shown that M-5011 is a potent inhibitor of inflammation and has strong analgesic

and antipyretic effects, in some cases exceeding the potency of established NSAIDs like
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indomethacin and ketoprofen.[1]

Biological Activity (M-
5011)

Potency Comparison Source

Anti-inflammatory Effect (UV-

induced erythema in guinea

pigs)

11.7 times more potent than

indomethacin and 1.8 times

more potent than ketoprofen.

[1]

Anti-inflammatory Effect

(Carrageenin-induced paw

edema in rats)

2 times more potent than

indomethacin and 1.5 times

more potent than diclofenac

sodium.

[1]

Analgesic Effect (Dry yeast-

induced hyperalgesia in rats)

Equipotent to indomethacin,

diclofenac sodium, and

ketoprofen.

[1]

Antipyretic Effect (Yeast-

induced pyrexia in rats)

4.2 times more potent than

indomethacin and 4.6 times

more potent than ketoprofen.

[1]

Antinociceptive Activity (Kaolin-

induced writhing in mice)

ED₅₀ of 0.63 mg/kg. More

potent than zaltoprofen and

tiaprofenic acid, equipotent to

diclofenac sodium, and less

potent than indomethacin and

ketoprofen.

[3]

Mechanism of Action: COX Inhibition
The anti-inflammatory effects of MTPPA are attributed to its ability to inhibit the production of

prostaglandin E2 (PGE₂).[1] This is a hallmark of NSAID activity and occurs through the

inhibition of the cyclooxygenase (COX) enzymes. The general signaling pathway is depicted

below.
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NSAID Mechanism of Action
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Caption: MTPPA inhibits COX enzymes, blocking prostaglandin synthesis.
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A study on M-5011 demonstrated a preferential inhibition of PGE₂ production at the site of

inflammation. The inhibitory effect on PGE₂ production in the exudate of carrageenin-induced

air-pouch inflammation was 1.75 times more potent than in the non-inflamed stomach tissue.[1]

This suggests a degree of selectivity that may contribute to a more favorable gastrointestinal

safety profile compared to some other NSAIDs.

Experimental Protocols
The following are summaries of experimental protocols used to evaluate the biological activity

of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011).

Anti-inflammatory Activity: Carrageenin-Induced Paw
Edema in Rats
This assay assesses the ability of a compound to reduce acute inflammation.
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Carrageenin-Induced Paw Edema Protocol

Male Wistar Rats

Oral administration of M-5011 or vehicle

Subplantar injection of 1% carrageenin solution into the right hind paw

1 hour prior

Paw volume measurement using a plethysmometer at various time points post-carrageenin injection

Calculation of the percentage inhibition of edema

Click to download full resolution via product page

Caption: Workflow for the carrageenin-induced paw edema assay.

Methodology:

Male Wistar rats are fasted overnight with free access to water.

M-5011, a reference NSAID, or vehicle is administered orally.

One hour after drug administration, 1% (w/v) carrageenin suspension in saline is injected

into the subplantar region of the right hind paw.
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The volume of the paw is measured using a plethysmometer immediately before the

carrageenin injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

The increase in paw volume is calculated as the difference between the volume at each time

point and the initial volume.

The percentage inhibition of edema is calculated for each group relative to the vehicle-

treated control group.

Analgesic Activity: Kaolin-Induced Writhing in Mice
This model is used to screen for analgesic activity against inflammatory pain.

Methodology:

Male ddY mice are used.

M-5011, a reference NSAID, or vehicle is administered orally.

After a set period (e.g., 1 hour), a 0.5% suspension of kaolin in saline is injected

intraperitoneally.

Immediately after the kaolin injection, mice are placed in individual observation cages.

The number of writhes (a characteristic stretching and constriction of the abdomen) is

counted for a defined period (e.g., 10 minutes).

The analgesic effect is expressed as the percentage reduction in the number of writhes in

the drug-treated groups compared to the vehicle-treated group. The ED₅₀ (the dose that

produces 50% of the maximal effect) is then calculated.[3]

Antipyretic Activity: Yeast-Induced Pyrexia in Rats
This assay evaluates the ability of a compound to reduce fever.

Methodology:

Male Wistar rats are used.
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Fever is induced by a subcutaneous injection of a 20% suspension of brewer's yeast in

saline.

The rectal temperature of the rats is measured before the yeast injection and at regular

intervals thereafter until a stable fever is established (typically 18 hours post-injection).

Once fever is established, M-5011, a reference NSAID, or vehicle is administered orally.

Rectal temperature is then monitored at regular intervals (e.g., 1, 2, 3, and 4 hours) after

drug administration.

The antipyretic effect is determined by the reduction in rectal temperature compared to the

febrile control group.

Conclusion
MTPPA, and specifically its active enantiomer M-5011, is a promising NSAID with potent anti-

inflammatory, analgesic, and antipyretic properties. Its mechanism of action is consistent with

other NSAIDs, primarily through the inhibition of prostaglandin synthesis via the COX pathway.

Preclinical data suggest a potentially favorable efficacy and safety profile compared to some

existing NSAIDs. Further research into its detailed physicochemical properties and specific

synthesis protocols would be beneficial for its continued development and evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: MTPPA (CAS Number
70991-61-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15559255#mtppa-cas-number-70991-61-6-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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